molecular formula C16H20N2O B3053804 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine CAS No. 56229-96-0

1-[2-(Naphthalen-1-yloxy)ethyl]piperazine

Cat. No. B3053804
CAS RN: 56229-96-0
M. Wt: 256.34 g/mol
InChI Key: OHELUTBQEZLZQB-UHFFFAOYSA-N
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Description

“1-[2-(Naphthalen-1-yloxy)ethyl]piperazine” is a chemical compound used in scientific research . It has a molecular weight of 256.34 and a molecular formula of C16H20N2O .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(Naphthalen-1-yloxy)ethyl]piperazine”, has been a subject of research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “1-[2-(Naphthalen-1-yloxy)ethyl]piperazine” comprises a piperazine ring attached to a naphthalene group via an ethoxy linker . The compound’s molecular formula is C16H20N2O .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(Naphthalen-1-yloxy)ethyl]piperazine” are not detailed in the search results, piperazine derivatives are known to participate in various reactions. For instance, they can undergo reactions with sulfonium salts .


Physical And Chemical Properties Analysis

“1-[2-(Naphthalen-1-yloxy)ethyl]piperazine” is a compound with a molecular weight of 256.34 and a molecular formula of C16H20N2O . Other physical and chemical properties like melting point, boiling point, and density are not specified in the search results .

properties

IUPAC Name

1-(2-naphthalen-1-yloxyethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-6-15-14(4-1)5-3-7-16(15)19-13-12-18-10-8-17-9-11-18/h1-7,17H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELUTBQEZLZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480042
Record name Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56229-96-0
Record name Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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